(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C18H19BrN4O4S2 and its molecular weight is 499.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of a brominated benzo[d]thiazole moiety and various functional groups, suggests potential for diverse biological activities, particularly in medicinal chemistry.
Structural Features
The compound has a molecular formula that includes:
- Bromine atom at position 6 of the benzothiazole ring
- Methoxyethyl group at position 3
- Thioacetamide linkage , which may enhance its biological interactions
This structural complexity contributes to its potential applications in drug development, particularly for targeting various diseases including cancer and infections.
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties often exhibit significant anticancer activity. The presence of the bromine atom and methoxyethyl group may enhance this effect by improving binding affinity to specific targets involved in cancer progression. Preliminary studies suggest that this compound can inhibit certain enzymes or modulate receptor activity, which is crucial for its anticancer effects .
Antimicrobial Activity
Benzothiazole derivatives have been noted for their antimicrobial properties. Studies have shown that similar compounds can exhibit broad-spectrum antibacterial activity. For instance, derivatives with similar structural features demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways, inhibiting their activity.
- Receptor Modulation : It may interact with receptors implicated in disease pathways, altering their signaling mechanisms.
- Molecular Docking Studies : Computational studies can provide insights into its binding affinities and interaction profiles with various biological targets .
Synthesis and Evaluation
Recent studies focused on the synthesis of benzothiazole derivatives have highlighted the importance of structural modifications in enhancing biological activity. For example, compounds synthesized with varying substituents showed differing levels of anticancer and antimicrobial activities, indicating that specific modifications can lead to improved efficacy .
Comparative Analysis
A comparative analysis of related compounds reveals the following:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide | Bromine at position 6; methoxyethyl group | Potential anticancer activity |
(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine | Different nitrogen substitution | Altered reactivity |
N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene | No bromine substituent | Varies in biological activity |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Eigenschaften
IUPAC Name |
2-[2-[[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O4S2/c1-11-7-15(22-27-11)20-16(24)9-28-10-17(25)21-18-23(5-6-26-2)13-4-3-12(19)8-14(13)29-18/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYQPYVMGFWHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.